Valyl-beta-naphthylamide
Overview
Description
Valyl-beta-naphthylamide is an L-valine derivative that is the amide obtained by formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine1.
Synthesis Analysis
The synthesis of Valyl-beta-naphthylamide involves the acyl transfer from Boc-L-MetONp, Ac-L-TyrOEt, Bz-L-TyrOMe, Mal-L-PheOMe to the C-protected amino acids (L-AlaNH2, L-LeuNH2, L-ArgOMe and beta-naphthylamides of L-Arg, L-Leu, L-Ala and L-Glu)2.
Molecular Structure Analysis
The molecular formula of Valyl-beta-naphthylamide is C15H18N2O1. The molecular weight is 242.32 g/mol1.
Chemical Reactions Analysis
Modification of the carboxylic groups with beta-naphthylamide was shown to increase the reactivity of nucleophiles in these reactions by a factor of more than 100 in comparison with amides and esters of the same amino acids2.
Physical And Chemical Properties Analysis
Valyl-beta-naphthylamide has a boiling point of 457.9±28.0 °C and a density of 1.2±0.1 g/cm31.
Scientific Research Applications
Application in Microbiology
Valyl-beta-naphthylamide is used as an efflux pump inhibitor (EPI) in microbiology .
Summary of the Application
The compound is used to permeabilize the outer membrane of Gram-negative bacteria, which can help overcome efflux-mediated multidrug resistance .
Methods of Application
The compound is combined with antibiotics like fluoroquinolones and β-lactam antibiotics. The study assessed the efficacy of β-lactams in combination with Valyl-beta-naphthylamide against the opportunistic pathogen, Pseudomonas aeruginosa .
Results or Outcomes
The treatment with Valyl-beta-naphthylamide reduced the minimal inhibitory concentrations (MICs) of several β-lactam antibiotics against P. aeruginosa . The treatment also caused a significant increase in uptake of 8-anilino-1-naphthylenesulfonic acid, a fluorescent hydrophobic probe .
Application in Antibiotic Research
Valyl-beta-naphthylamide is used in antibiotic research to study the resistance mechanisms of bacteria .
Summary of the Application
The compound is used to assess the activity of efflux pump systems in bacteria. It is used as an inhibitor in these studies .
Methods of Application
The efflux pump system activity was assessed by the addition of a Valyl-beta-naphthylamide inhibitor. The study included clinical isolates of Acinetobacter baumannii .
Results or Outcomes
In the presence of Valyl-beta-naphthylamide, susceptibility rates of the bacteria to various antibiotics changed significantly. For example, amikacin susceptibility rates changed from 84.2% to 100% .
Application in Drug Potentiation
Valyl-beta-naphthylamide is used to potentiate the activity of other drugs .
Summary of the Application
The compound is used as an efflux pump inhibitor to enhance the activity of other drugs against multidrug-resistant Pseudomonas aeruginosa .
Methods of Application
The specific methods of application in this context are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the available resources .
Application as a Chromogenic Compound
Valyl-beta-naphthylamide can be used as a chromogenic compound .
Summary of the Application
Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds. They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
Methods of Application
The specific methods of application in this context are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the available resources .
Application in Peptide Synthesis
Valyl-beta-naphthylamide is used in peptide synthesis .
Summary of the Application
Modification of the carboxylic groups with beta-naphthylamide was shown to increase the reactivity of nucleophiles in these reactions by a factor of more than 100 in comparison with amides and esters of the same amino acids .
Methods of Application
This effect can be accounted for by the effective formation of the nucleophile-acylenzyme complex due to hydrophobic interactions of the beta-naphthylamide moiety with the corresponding subsite of alpha-chymotrypsin .
Results or Outcomes
The reaction kinetics follows the scheme involving hydrolysis of the nucleophile-acylenzyme intermediate. The contribution of this pathway depends on the structures of both the acyl-group donor and the added nucleophile .
Application in Theoretical Studies
Valyl-beta-naphthylamide derivatives are used in theoretical studies .
Summary of the Application
Theoretical studies play a significant role in developing materials with desired features for preferred applications .
Methods of Application
The specific methods of application in this context are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the available resources .
Application as a Chromogenic Compound
Valyl-beta-naphthylamide can be used as a chromogenic compound .
Summary of the Application
Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds. They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
Methods of Application
The specific methods of application in this context are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the available resources .
Application in Peptide Synthesis
Valyl-beta-naphthylamide is used in peptide synthesis .
Summary of the Application
Modification of the carboxylic groups with beta-naphthylamide was shown to increase the reactivity of nucleophiles in these reactions by a factor of more than 100 in comparison with amides and esters of the same amino acids .
Methods of Application
This effect can be accounted for by the effective formation of the nucleophile-acylenzyme complex due to hydrophobic interactions of the beta-naphthylamide moiety with the corresponding subsite of alpha-chymotrypsin .
Results or Outcomes
The reaction kinetics follows the scheme involving hydrolysis of the nucleophile-acylenzyme intermediate. The contribution of this pathway depends on the structures of both the acyl-group donor and the added nucleophile .
Application in Theoretical Studies
Valyl-beta-naphthylamide derivatives are used in theoretical studies .
Summary of the Application
Theoretical studies play a significant role in developing materials with desired features for preferred applications .
Methods of Application
The specific methods of application in this context are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes in this context are not detailed in the available resources .
Safety And Hazards
As of now, there is no specific safety and hazard information available for Valyl-beta-naphthylamide. However, it’s always recommended to handle chemical substances with appropriate safety measures.
Future Directions
There are ongoing studies on the use of Valyl-beta-naphthylamide and similar compounds in overcoming efflux-mediated multidrug resistance3. This could potentially lead to the development of more effective treatments for bacterial infections.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-naphthalen-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZBHESVNMSA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223199 | |
Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valyl-beta-naphthylamide | |
CAS RN |
729-24-8 | |
Record name | Valine β-naphthylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=729-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.